Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate
CAS No.:
Cat. No.: VC14657481
Molecular Formula: C7H8IN3O4
Molecular Weight: 325.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8IN3O4 |
|---|---|
| Molecular Weight | 325.06 g/mol |
| IUPAC Name | ethyl 2-(5-iodo-3-nitropyrazol-1-yl)acetate |
| Standard InChI | InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-5(8)3-6(9-10)11(13)14/h3H,2,4H2,1H3 |
| Standard InChI Key | NCJREAYHKWORTB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole core is substituted at the 3-position with a nitro group () and at the 5-position with an iodine atom, while the ethyl acetate group () is attached via a methylene bridge to the nitrogen at the 1-position. The canonical SMILES representation, , confirms this arrangement .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 2-(5-iodo-3-nitropyrazol-1-yl)acetate | |
| Molecular Formula | ||
| Molecular Weight | 325.06 g/mol | |
| Canonical SMILES | CCOC(=O)CN1C(=CC(=N1)N+[O-])I | |
| InChI Key | NCJREAYHKWORTB-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The compound’s InChI string, , provides a standardized identifier for computational modeling and database searches . Density functional theory (DFT) calculations predict its three-dimensional geometry, highlighting the planar pyrazole ring and the steric effects of the iodine substituent.
Physicochemical Properties
Thermal and Physical Parameters
The compound’s high density () and elevated boiling point () reflect strong intermolecular interactions, likely due to dipole-dipole forces from the nitro group and the polarizable iodine atom . Its solubility profile remains understudied, but analogous pyrazole derivatives exhibit limited water solubility and higher miscibility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Table 2: Physical Properties
Stability and Reactivity
The nitro group renders the compound susceptible to reduction reactions, while the iodine atom offers a site for cross-coupling reactions, such as Ullmann or Suzuki-Miyaura couplings. Stability studies indicate that it should be stored under inert conditions to prevent decomposition via hydrolysis or photolytic deiodination.
Synthesis and Manufacturing
Synthetic Pathways
Though detailed protocols for this specific compound are scarce, its synthesis likely involves sequential functionalization of a pyrazole precursor. A plausible route includes:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition.
-
Nitration: Introduction of the nitro group at the 3-position using nitric acid or nitronium tetrafluoroborate.
-
Iodination: Electrophilic iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
-
Esterification: Attachment of the ethyl acetate group via nucleophilic substitution or Mitsunobu reaction.
Industrial Production
Suppliers such as BOC Sciences and VulcanChem list the compound with purities exceeding 95%, suggesting scalable synthetic methods . Batch sizes range from milligrams to kilograms, with packaging in HDPE drums or fiber containers to minimize moisture uptake .
The nitro group’s electron-withdrawing nature and the iodine atom’s polarizability make this compound a candidate for energetic materials or nonlinear optical (NLO) devices. Computational studies suggest its hyperpolarizability () could exceed that of urea, a standard NLO reference .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume